molecular formula C9H16Cl2O B14421883 1,1-Dichlorononan-2-one CAS No. 82772-56-3

1,1-Dichlorononan-2-one

Cat. No.: B14421883
CAS No.: 82772-56-3
M. Wt: 211.13 g/mol
InChI Key: SLRUALWORAUWQA-UHFFFAOYSA-N
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Description

1,1-Dichlorononan-2-one is an organic compound characterized by the presence of two chlorine atoms and a ketone functional group on a nine-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichlorononan-2-one can be synthesized through the chlorination of nonan-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1,1-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichlorononan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Nonanoic acid.

    Reduction: 1,1-Dichlorononan-2-ol.

    Substitution: 1-Hydroxy-1-chlorononan-2-one or 1,1-Dihydroxynonan-2-one.

Scientific Research Applications

1,1-Dichlorononan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-Dichlorononan-2-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and chlorine functional groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with biological macromolecules, potentially altering their function and activity.

Comparison with Similar Compounds

    1,1-Dichlorononan-3-one: Similar structure but with the ketone group at the 3-position.

    1,1-Dichlorodecan-2-one: Similar structure but with a ten-carbon chain.

    1,1-Dichlorooctan-2-one: Similar structure but with an eight-carbon chain.

Uniqueness: 1,1-Dichlorononan-2-one is unique due to its specific positioning of the ketone and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in synthesis and research.

Properties

CAS No.

82772-56-3

Molecular Formula

C9H16Cl2O

Molecular Weight

211.13 g/mol

IUPAC Name

1,1-dichlorononan-2-one

InChI

InChI=1S/C9H16Cl2O/c1-2-3-4-5-6-7-8(12)9(10)11/h9H,2-7H2,1H3

InChI Key

SLRUALWORAUWQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(Cl)Cl

Origin of Product

United States

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